molecular formula C17H16O4 B1678709 3,4-Dimethoxydalbergione CAS No. 3755-64-4

3,4-Dimethoxydalbergione

Cat. No.: B1678709
CAS No.: 3755-64-4
M. Wt: 284.31 g/mol
InChI Key: LJEJBLOFFDLRIH-GFCCVEGCSA-N
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Description

®-3,4-Dimethoxydalbergione is an organic compound known for its unique chemical structure and properties It is a derivative of dalbergione, a naturally occurring compound found in certain species of the Dalbergia genus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-Dimethoxydalbergione typically involves the methoxylation of the parent compound, dalbergione. This process can be achieved through various synthetic routes, including:

    Methoxylation Reaction: Using methanol and a suitable catalyst under controlled temperature and pressure conditions.

    Oxidative Coupling:

Industrial Production Methods: Industrial production of ®-3,4-Dimethoxydalbergione often involves large-scale methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: ®-3,4-Dimethoxydalbergione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert ®-3,4-Dimethoxydalbergione into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products:

    Quinones: Formed through oxidation.

    Alcohols: Resulting from reduction.

    Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

®-3,4-Dimethoxydalbergione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3,4-Dimethoxydalbergione involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signaling pathways that regulate cellular functions.

    Gene Expression: Modulating the expression of genes related to its biological activities.

Comparison with Similar Compounds

    3,4-Dimethoxybenzaldehyde: Shares the methoxy groups but differs in the aldehyde functional group.

    3,4-Dimethoxycinnamic Acid: Contains a similar aromatic structure with methoxy groups but has a carboxylic acid functional group.

    3,4-Dimethoxyphenethylamine: Similar aromatic structure with methoxy groups but features an amine functional group.

Uniqueness: ®-3,4-Dimethoxydalbergione is unique due to its specific arrangement of methoxy groups and its chiral center, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

3755-64-4

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

2,3-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3/t12-/m1/s1

InChI Key

LJEJBLOFFDLRIH-GFCCVEGCSA-N

Isomeric SMILES

COC1=C(C(=O)C(=CC1=O)[C@H](C=C)C2=CC=CC=C2)OC

SMILES

COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SC1475;  SC 1475;  SC-1475

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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